molecular formula C22H27ClN6 B6484917 N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179411-93-8

N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B6484917
CAS No.: 1179411-93-8
M. Wt: 410.9 g/mol
InChI Key: YPMGBESKMYTEQX-UHFFFAOYSA-N
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Description

N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.1985726 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-(4-ethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6.ClH/c1-3-17-8-12-19(13-9-17)24-21-25-20(23-18-10-6-16(2)7-11-18)26-22(27-21)28-14-4-5-15-28;/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMGBESKMYTEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with ethyl and methyl phenyl groups as well as a pyrrolidine moiety. The molecular formula is C21H24ClN6C_{21}H_{24}ClN_6, with a molecular weight of approximately 414.91 g/mol. The presence of these substituents enhances its chemical reactivity and biological interactions.

The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The ethyl and methyl groups likely enhance binding affinity through steric effects and electronic properties. Additionally, the pyrrolidine group may facilitate interactions with biological membranes or proteins, influencing bioavailability and therapeutic efficacy.

Anticancer Activity

Research has indicated that triazine derivatives exhibit anticancer properties. For instance, modifications in the triazine core can lead to compounds that inhibit cancer cell proliferation. Studies have shown that certain triazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. For example, triazine derivatives have been studied for their ability to inhibit glucocerebrosidase, an enzyme linked to Gaucher's disease. The inhibition potency can vary significantly based on structural modifications .

Research Findings and Case Studies

StudyFindings
Inhibition of Glucocerebrosidase A series of triazine analogues were tested for their IC50 values against glucocerebrosidase. Modifications in the pyrrolidine moiety were critical for maintaining inhibitory activity .
Anticancer Screening Various triazine derivatives were screened for anticancer activity against different cell lines. Compounds with similar structures to N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine demonstrated significant cytotoxic effects.
Molecular Docking Studies Virtual screening techniques revealed that the compound could effectively bind to target sites on enzymes involved in cancer metabolism, suggesting a mechanism for its therapeutic effects .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazine Ring : Utilizing appropriate precursors under controlled conditions.
  • Substitution Reactions : Introducing ethyl and methyl groups via electrophilic aromatic substitution.
  • Pyrrolidine Integration : Adding the pyrrolidine moiety through nucleophilic substitution.

These reactions often require specific solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to optimize yield and purity.

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